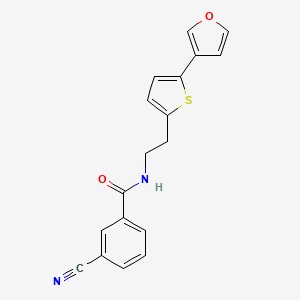

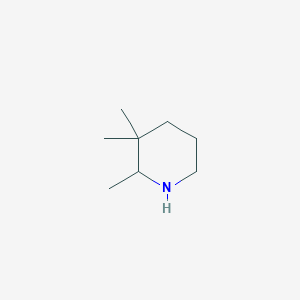

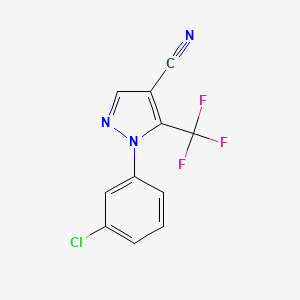

![molecular formula C13H9F3N2O2 B2694833 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone CAS No. 874782-04-4](/img/structure/B2694833.png)

1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone” is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives, including “1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone”, has been a topic of interest in the field of medicinal chemistry . These compounds are designed and synthesized using a template according to the principle of bioisosterism .Molecular Structure Analysis

The molecular structure of “1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone” includes a pyrimidin-2-yl group attached to a trifluoromethyl group, and an ethanone group attached to a phenyl group .Scientific Research Applications

Antifungal Applications

This compound has been found to have significant antifungal properties. It has been shown to be effective against a variety of fungi, including Botryosphaeria dothidea , Phompsis sp. , Botrytis cinereal , Colletotrichum gloeosporioides , Pyricutaria oryzae , and Sclerotinia sclerotiorum at a concentration of 50 μg/ml .

Insecticidal Applications

The compound has also been found to have insecticidal properties. It has shown moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda at a concentration of 500 μg/ml .

Anticancer Applications

The compound has shown anticancer activities against PC3 , K562 , Hela , and A549 at a concentration of 5 μg/ml . However, these activities were found to be lower than those of doxorubicin .

Pesticide Development

The compound has been used in the development of new pesticides. Due to its unique biological structure, it has high target specificity and good environmental compatibility, making it a research hotspot in the creation of new pesticides .

Pharmaceutical Applications

The compound has been used in the design of biologically active molecules, which are widely used in the design of pesticides and pharmaceutical molecules .

Crop Protection

The compound has been used in the protection of crops from pests. More than 20 new trifluoromethyl pyrimidine-containing agrochemicals have acquired ISO common names .

Veterinary Applications

Several trifluoromethyl pyrimidine derivatives are also used in the veterinary industry .

Clinical Trials

Many candidates containing the trifluoromethyl pyrimidine moiety are currently undergoing clinical trials .

Mechanism of Action

Pharmacokinetics

The ADME properties of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone Like other similar compounds, it is expected to be absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys . These properties can impact the bioavailability of the compound, determining how much of the administered dose reaches the target site .

Result of Action

The molecular and cellular effects of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone ’s action include the disruption of energy production within the cell, leading to cell death . This can result in the control of pests or diseases caused by organisms sensitive to this compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone . Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and activity .

properties

IUPAC Name |

1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-8(19)9-4-2-3-5-10(9)20-12-17-7-6-11(18-12)13(14,15)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMDXFLBDWZKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1OC2=NC=CC(=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

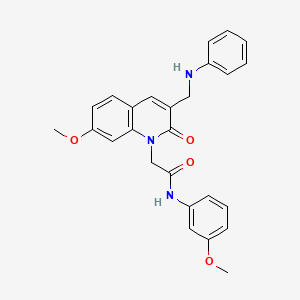

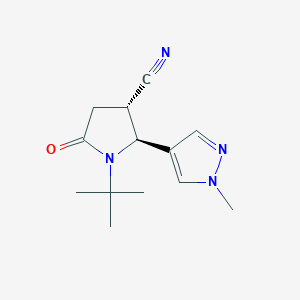

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2694753.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)butyl]prop-2-enamide](/img/structure/B2694767.png)

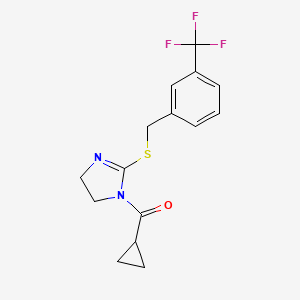

![2,4-Dimethyl-5-{[(4-methylbenzoyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2694769.png)

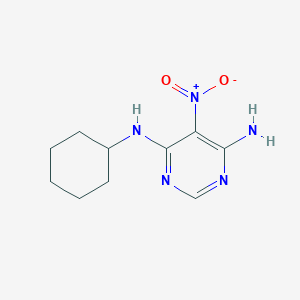

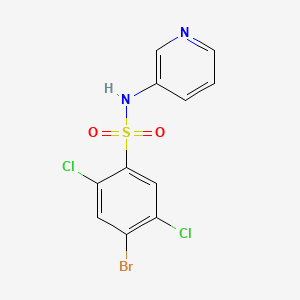

![2-[4-(2-Nitrobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2694772.png)

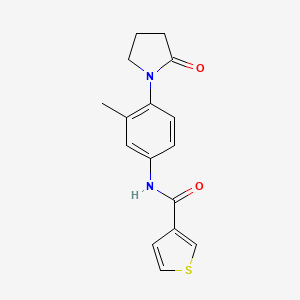

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2694773.png)